(+)-Methysticin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEXBOVBADJOQH-FWEMWIAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)O[C@H](C1)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033674 | |
| Record name | Methysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-85-2 | |
| Record name | (+)-Methysticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methysticin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methysticin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methysticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYSTICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M832AIJ6HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Methysticin
Modulation of Neurotransmitter Systems by Methysticin (B1662917)
Methysticin influences neuronal activity by modulating the function of several neurotransmitter pathways, contributing to its observed effects wikipedia.orgkavacoalition.org.
GABAergic System Potentiation by Methysticin
Methysticin has been shown to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. kavacoalition.orgrestorativemedicine.org.
Methysticin acts as a positive allosteric modulator of GABA-A receptors. kavacoalition.orgwikipedia.orgwikipedia.org. This means it enhances the effect of GABA at the receptor site without binding to the same site as GABA itself wikipedia.org. By potentiating GABA's inhibitory neurotransmission, methysticin can lead to effects such as anxiolysis and sedation kavacoalition.org. Studies have shown that at a concentration of 0.1 micromolar, (+)-methysticin can increase the binding of a GABA-A receptor ligand, indicating its positive modulatory action wikipedia.org. This modulatory effect is comparable in strength to other kavalactones like (+)-kavain and (+)-dihydromethysticin wikipedia.org.
Data on the effect of this compound on GABA-A receptor ligand binding:
| Compound | Concentration (µM) | Effect on [³H]bicuculline methochloride binding |
| This compound | 0.1 | Increase by approximately 18% to 28% |
| (+)-Kavain | - | Similar strength of modulation |
| (+)-Dihydromethysticin | - | Similar strength of modulation |
Based on research findings wikipedia.org.
Crucially, the positive allosteric modulation of GABA-A receptors by methysticin occurs via a mechanism distinct from that of benzodiazepines. wikipedia.orgplos.org. Methysticin does not influence the binding of ligands specific to the benzodiazepine (B76468) receptor site on the GABA-A receptor complex wikipedia.orgplos.org. This suggests that while both methysticin and benzodiazepines modulate GABA-A receptor function, they do so by interacting with different allosteric sites on the receptor protein wikipedia.orgwikipedia.orgplos.org. Structural features of methysticin, such as its angular lactone ring, are considered important for this distinct activity wikipedia.org.
Monoaminergic Neurotransmission Effects of Methysticin
In addition to its effects on the GABAergic system, methysticin has also been reported to influence monoaminergic neurotransmission, including the pathways involving serotonin (B10506) and norepinephrine (B1679862) wikipedia.orgkavacoalition.org.
Research indicates that methysticin can inhibit the reuptake of serotonin in certain brain regions kavacoalition.orgresearchgate.net. Inhibition of serotonin reuptake leads to increased extracellular levels of serotonin, potentially contributing to mood-enhancing effects kavacoalition.org. However, one study using synaptosomes from rat cerebral cortex and hippocampus specifically noted that methysticin did not inhibit the uptake of 3H-labelled serotonin, while other kavalactones showed different effects fitoterapiabrasil.com.br. This suggests that the effect on serotonin reuptake by methysticin may be less pronounced or dependent on the specific brain region or experimental conditions.
Data on the inhibition of norepinephrine reuptake by Methysticin:
| Compound | Neurotransmitter | Effect on Reuptake Inhibition (in rat synaptosomes) |
| Methysticin | Norepinephrine | Inhibition observed |
| Kavain (B167398) | Norepinephrine | Inhibition observed |
| Methysticin | Serotonin | No inhibition observed |
Based on research findings fitoterapiabrasil.com.br.
Enzymatic Activity Modulation by Methysticin Methysticin interacts with various enzymes, including those involved in neurotransmitter metabolism.researchgate.netrsdjournal.org
Monoamine Oxidase Inhibition by Methysticin Methysticin has been evaluated for its potential to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters like dopamine, serotonin, and norepinephrine.researchgate.netnih.govStudies have shown that kavalactones, including methysticin, can inhibit human MAO-B.restorativemedicine.orgmdpi.comnih.govresearchgate.netWhile yangonin (B192687) has demonstrated higher potency as an MAO inhibitor compared to methysticin, methysticin is considered a weak, but cell-active inhibitor for both MAO-A and LSD1 enzymes.researchgate.netoaepublish.comthieme-connect.com
Table 1: In vitro Inhibition of Human MAO by Kavalactones
| Kavalactone | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| Yangonin | 1.29 | 0.085 |
| (±)-Kavain | 19.0 | 5.34 |
| Methysticin | Not specified | Not specified |
| Dihydrokavain (B1670604) | Not specified | Not specified |
| Dihydromethysticin (B1670609) | Not specified | Not specified |
| Desmethoxyyangonin (B154216) | Not specified | Not specified |
*Specific IC₅₀ values for methysticin and some other kavalactones for MAO-A and MAO-B were not explicitly provided in the summarized search results, although their inhibitory potential was indicated. researchgate.netnih.govthieme-connect.com One source predicted an IC₅₀ value of 880.78 nM for methysticin against MAO-A based on molecular docking studies. oaepublish.com
Cyclooxygenase-2 (COX-2) Inhibitory Activity
Methysticin, a prominent kavalactone found in the Piper methysticum plant, has been investigated for its potential anti-inflammatory properties, which are often mediated through the modulation of cyclooxygenase (COX) enzymes, particularly COX-2. While kavalactones as a group have demonstrated inhibitory activity against both COX-1 and COX-2 enzymes, research findings specifically regarding Methysticin's direct inhibition of these enzymes present a more nuanced picture. nih.govuni.luuni.lu
Studies evaluating the COX inhibitory activity of various kavalactones have indicated that other compounds, such as yangonin and dihydrokawain, exhibit more pronounced direct inhibitory effects on COX-2 in cell-free systems. uni.lunih.govnih.gov For instance, at a concentration of 100 microg/ml, yangonin showed the highest COX-II inhibitory activity among several tested compounds, including methysticin. nih.govuni.lu
However, research has revealed a significant mechanism by which methysticin influences COX-2 activity: the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a critical role in the inflammatory response, and its activation leads to the upregulation of various pro-inflammatory mediators, including COX-2. nih.govnih.gov
Detailed research findings indicate that methysticin is a potent inhibitor of NF-κB activation. Studies using human lung adenocarcinoma A549 cells stably transfected with NF-κB-luciferase demonstrated that methysticin effectively inhibited NF-κB activity with an IC50 value of 0.19 ± 0.01 μg/ml. nih.gov This effect was significantly more potent compared to other kavalactones like kavain, dihydrokavain, dihydromethysticin, and desmethoxyyangonin, which were considerably less active in inhibiting NF-κB. nih.gov
Further investigation using Western blot analysis showed that treatment with methysticin suppressed the elevation of key proteins in the NF-κB signaling pathway, including IKKα, p65, and notably, COX-2, which were induced by TNF-α treatment. nih.gov Methysticin also prevented the degradation of IκBα, an inhibitor protein that retains NF-κB in the cytoplasm. nih.gov These results collectively establish that methysticin inhibits NF-κB activation, which subsequently leads to the suppression of COX-2 protein expression. uni.lunih.govnih.gov
Methysticin is a kavalactone found in the Piper methysticum plant, commonly known as kava (B3030397). It is one of the six major kavalactones contributing to the plant's pharmacological effects. wikipedia.orgontosight.ai Research has explored its interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of various compounds in the body.
Bioactivation and Metabolic Interactions of Methysticin
Cytochrome P450 (CYP) Enzyme Interactions with Methysticin (B1662917) Methysticin has been shown to modulate the activity of several CYP enzymes, acting as both an inducer and an inhibitor depending on the specific enzyme.wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.netGenerated code
Kinetic Parameters for CYP2C9 Inactivation by Methysticin researchgate.netnih.govacs.org
| Parameter | Value | Unit |
| KI | 13.32 ± 1.35 | μM |
| kinact | 0.054 ± 0.005 | min⁻¹ |
| t1/2,inact | 12.83 ± 3.23 | min |
Other CYP Isoform Inhibition by Methysticin
Methysticin has been investigated for its inhibitory effects on various CYP isoforms, key enzymes involved in the metabolism of many xenobiotics, including pharmaceuticals. scielo.brresearchgate.netredalyc.org Inhibition of these enzymes can potentially affect the pharmacokinetics of co-administered substances. nih.govscielo.brnih.gov
CYP1A2 Inhibition
Studies using human liver microsomes have indicated that methysticin can inhibit CYP1A2 activity. Whole kava (B3030397) extract demonstrated significant inhibition of CYP1A2 activity (56% inhibition) in human liver microsomes following preincubation with NADPH. researchgate.netrti.org While methysticin is a component of kava extract, specific data on the extent of CYP1A2 inhibition by isolated methysticin at a concentration of 10 µM showed no significant inhibition in one study researchgate.net. However, other research involving whole kava extract, which contains methysticin, has shown inhibition of CYP1A2. nih.govscielo.breuropa.eu CYP1A2 is also one of the major enzymes responsible for methysticin bioactivation. researchgate.netresearchgate.netresearchgate.net
CYP2C19 Inhibition
Research has shown that methysticin can inhibit CYP2C19. In studies using human liver microsomes, incubation with methysticin at 10 µM resulted in some inhibition of CYP2C19 activity, although it was less potent than 7,8-dihydromethysticin. nih.govresearchgate.netrti.orgresearchgate.net Another study reported an IC50 value of 0.93 µM for methysticin's inhibition of recombinant human CYP2C19, indicating it is a potent inhibitor of this isoform. mahidol.ac.thresearchgate.net
CYP2D6 Inhibition
Methysticin has been identified as an inhibitor of CYP2D6. biomol.comscielo.brcaymanchem.com In vitro studies using human liver microsomes showed that methysticin at a concentration of 10 µM inhibited CYP2D6 activity by 44%. nih.govresearchgate.netrti.orgresearchgate.net Another study reported an IC50 value of 153.20 µM for methysticin's inhibition of CYP2D6. mahidol.ac.th
CYP3A4 Inhibition
Methysticin has been shown to inhibit CYP3A4, a major drug-metabolizing enzyme. scielo.brredalyc.orgresearchgate.net In human liver microsomes, methysticin at 10 µM inhibited CYP3A4 activity by 27%. nih.govresearchgate.netrti.orgresearchgate.net Methysticin displayed a mixed competitive-noncompetitive type inhibition of CYP3A4 with a Ki value of 35.2 µM in one study. researchgate.net CYP3A4 is also one of the major enzymes responsible for methysticin bioactivation. researchgate.netresearchgate.netresearchgate.net
Here is a summary of CYP inhibition data for methysticin:
| CYP Isoform | Inhibition (% at 10 µM) | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |
| CYP1A2 | Not significant (at 10 µM isolated) researchgate.net | 12.53 mahidol.ac.th | - | - | researchgate.netmahidol.ac.th |
| CYP2C19 | Some inhibition (at 10 µM) nih.govresearchgate.netrti.orgresearchgate.net | 0.93 mahidol.ac.thresearchgate.net | 5-10 nih.govresearchgate.net | - | nih.govresearchgate.netnih.govrti.orgresearchgate.netmahidol.ac.thresearchgate.net |
| CYP2D6 | 44% (at 10 µM) nih.govresearchgate.netrti.orgresearchgate.net | 153.20 mahidol.ac.th | - | - | nih.govresearchgate.netbiomol.comscielo.brrti.orgresearchgate.netmahidol.ac.thcaymanchem.com |
| CYP3A4 | 27% (at 10 µM) nih.govresearchgate.netrti.orgresearchgate.net | 10.20 (BzRes) mahidol.ac.th | 35.2 researchgate.net | Mixed competitive-noncompetitive researchgate.net | nih.govresearchgate.netscielo.brredalyc.orgrti.orgresearchgate.netmahidol.ac.thresearchgate.net |
Note: Inhibition percentages and IC50/Ki values can vary depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes), probe substrate, and specific study conditions.
Glutathione (B108866) (GSH) Interactions and Metabolism of Methysticin
Glutathione (GSH) plays a crucial role in the detoxification of reactive metabolites. scielo.br Research indicates that methysticin can interact with GSH during its metabolism. A methysticin-derived ortho-quinone intermediate, which is dependent on NADPH, has been shown to be trapped by GSH. researchgate.netresearchgate.netresearchgate.net This suggests the formation of reactive metabolites that can be conjugated with GSH.
Alternative Bioactivation Pathways of Kavalactones
Beyond typical Phase I and Phase II metabolic routes, kavalactones, including methysticin, can undergo alternative bioactivation pathways that may lead to the formation of reactive species. One such pathway involves the cytochrome P450 (CYP)-mediated O-demethylenation of the methylenedioxyphenyl (MDP) moiety present in methysticin and dihydromethysticin (B1670609) wikidata.org. This process yields a catechol derivative wikidata.orgwikidata.org. The resulting catechol can be further oxidized through a two-electron process to form reactive ortho-quinones wikidata.org. These ortho-quinones are electrophilic and can react with nucleophiles, such as glutathione (GSH), forming conjugates wikidata.orgthegoodscentscompany.com. Detection of GSH conjugates or mercapturic acid adducts can serve as indicators of such bioactivation pathways wikidata.orgthegoodscentscompany.comnih.gov.
Another proposed alternative bioactivation pathway for kavalactones involves the scission of the pyrone ring wikidata.orgthegoodscentscompany.comnih.gov. This is followed by decarboxylation and ortho-demethylation, leading to the formation of metabolites such as 6-phenyl-3-hexen-2-one (B13599704) wikidata.orgthegoodscentscompany.comnih.gov. This α,β-unsaturated ketone metabolite is also capable of reacting with GSH or mercapturic acid through a Michael-type addition wikidata.orgthegoodscentscompany.comnih.gov. The presence of mercapturic acid adducts of 6-phenyl-3-hexen-2-one in human urine has suggested the occurrence of this pathway in vivo wikidata.orgthegoodscentscompany.comnih.gov.
Studies investigating methysticin's bioactivation have identified CYP1A2, CYP2C9, and CYP3A4 as the primary enzymes involved wikidata.orgthegoodscentscompany.comwikipedia.org. Methysticin has been shown to act as a mechanism-based inactivator of CYP2C9 in a time-, concentration-, and NADPH-dependent manner wikidata.orgthegoodscentscompany.comwikipedia.org. Evidence suggests the involvement of reactive intermediates, including a carbene and an NADPH-dependent ortho-quinone, in the inactivation of CYP2C9 induced by methysticin wikidata.orgthegoodscentscompany.comwikipedia.org.
UDP-Glucuronosyltransferases (UGT) Inhibition by Kavalactones
UDP-Glucuronosyltransferases (UGTs) are a superfamily of enzymes crucial for Phase II metabolism, catalyzing the conjugation of various substrates, including many drugs and xenobiotics, with glucuronic acid nih.govnih.gov. This glucuronidation generally increases the hydrophilicity of compounds, facilitating their excretion nih.govnih.gov. Kavalactones, including methysticin, are known to undergo glucuronidation as a significant metabolic fate uni.lulabsolu.cauni.lu. For instance, glucuronide conjugates of methysticin metabolites, such as the catechol derivative (M4), have been identified as major metabolites in liver microsomes and hepatocytes wikidata.org.
Beyond being substrates for glucuronidation, kavalactones have also been investigated for their potential to inhibit drug-metabolizing enzymes, including UGTs labsolu.canih.gov. Inhibition of UGT enzymes by co-administered substances can impact the metabolism and clearance of drugs that are UGT substrates, potentially leading to altered drug exposure and increased risk of adverse effects nih.govnih.gov. Regulatory authorities recognize the importance of evaluating UGT inhibition potential during drug development nih.gov.
Structure Activity Relationship Sar Studies of Methysticin
Influence of Methylenedioxy Group on Bioactivity
The methylenedioxy group, a distinctive feature within the methysticin (B1662917) structure, has been identified as a significant determinant of certain biological activities. Research into the inhibition of NF-κB activation by various kavalactones has indicated that both the 7,8-alkene and the 11,12-dioxymethylene functional groups are essential for potent activity in this pathway. nih.gov Methysticin, which contains the methylenedioxy group, exhibits potent inhibitory effects on NF-κB. nih.gov In contrast, other kavalactones with similar core structures but lacking this specific group demonstrate considerably lower activity. nih.gov
Further evidence for the importance of the methylenedioxy group comes from studies on the chemopreventive potential of kavalactones against lung tumorigenesis. Comparisons between dihydromethysticin (B1670609) (possessing a saturated lactone ring and the methylenedioxy group) and dihydrokavain (B1670604) (lacking the methylenedioxy group) revealed that dihydromethysticin was effective in blocking certain cancer-related processes, whereas dihydrokavain was inactive even at higher concentrations. researchgate.net This highlights the critical role of the methylenedioxy group in this particular bioactivity. researchgate.net Molecular docking studies lend further support, suggesting the methylenedioxy group is involved in hydrogen bonding interactions with the aryl hydrocarbon receptor (AhR), which is implicated in CYP1A1 induction. oup.com
Significance of Lactone Ring Structure
The lactone ring is a fundamental component of the kavalactone scaffold, present in methysticin and its relatives. scielo.brscielo.brontosight.ai The degree of saturation within this ring system influences the biological activity of these compounds. Methysticin contains an α,β-unsaturated lactone ring, while dihydromethysticin features a saturated lactone ring.
Comparative studies evaluating the biological activities of methysticin and dihydromethysticin have revealed differences in their potency, suggesting the significance of the lactone ring structure. For example, despite both possessing the methylenedioxy group, methysticin (with an unsaturated lactone ring) was found to be less potent than dihydromethysticin (with a saturated lactone ring) in inhibiting O6-mG formation in one study. This indicates that the saturation status of the lactone ring can impact the level of activity. The characteristic angular lactone ring found in methysticin and other enolides is also considered crucial for their ability to enhance GABAA receptor function. wikipedia.org
Comparison of Methysticin Analogues and Derivatives
Comparing the biological activities of methysticin with its naturally occurring analogues and synthetic derivatives is a key approach in SAR studies. The six major kavalactones isolated from Piper methysticum – kavain (B167398), methysticin, desmethoxyyangonin (B154216), dihydrokavain, dihydromethysticin, and yangonin (B192687) – share a common structural framework but differ in the saturation of the side chain double bond and the presence or absence of the methylenedioxy group or additional methoxy (B1213986) groups. scielo.br
Studies comparing the NF-κB inhibitory activities of several kavalactones demonstrated that methysticin was significantly more potent than kavain, dihydrokavain, dihydromethysticin, and desmethoxyyangonin. nih.gov This suggests that the specific combination of structural features present in methysticin contributes to its enhanced activity in inhibiting NF-κB. nih.gov The presence of the 7,8-alkene group appears to be particularly important for potent NF-κB inhibition, as methysticin (possessing this group) is considerably more potent than dihydromethysticin (lacking it). nih.gov Similarly, kavain exhibits higher potency than dihydrokavain. nih.gov
However, the relative activities of kavalactones can vary depending on the specific biological target or assay. For instance, among the six major kavalactones tested, only dihydromethysticin and desmethoxyyangonin significantly induced CYP3A23 expression in rats. wikipedia.org Yangonin has been identified as the most potent inhibitor of monoamine oxidase (MAO) among the major kavalactones, particularly targeting MAO-B. wikipedia.org These findings underscore that different structural variations within the kavalactone scaffold lead to diverse activity profiles across various biological targets.
Studies involving synthetic analogues with modifications to the aromatic ring or the linker between the rings have also provided insights into SAR. Modifications such as shortening or lengthening the two-carbon bridge or its complete elimination generally resulted in decreased biological activity in certain test systems. psu.edu Conversely, introducing a methyl branch on the carbon adjacent to the pyranone ring in methysticin and dihydromethysticin led to a notable increase in pentobarbital-induced sleep time in mice. weebly.com Replacing the methoxy group of methysticin with an ethoxy group (ethysticin) also appears to influence its activity. psu.edu
Table 1 presents a comparison of the relative NF-κB inhibitory activities of selected kavalactones based on available research.
| Compound | Methylenedioxy Group | Lactone Ring Saturation | 7,8-Alkene | Relative NF-κB Inhibitory Activity (vs. Methysticin) |
| Methysticin | Yes | Unsaturated | Yes | 1x (Potent) |
| Dihydromethysticin | Yes | Saturated | No | ~100 times less active nih.gov |
| Kavain | No | Unsaturated | Yes | ~100 times less active nih.gov |
| Dihydrokavain | No | Saturated | No | ~300 times less active nih.gov |
| Desmethoxyyangonin | No | Unsaturated | Yes | ~100 times less active nih.gov |
*Relative activity is based on IC50 values reported in reference nih.gov, normalized to methysticin's activity.
Impact of Stereochemistry on Activity
Methysticin, similar to other kavalactones like kavain and dihydromethysticin, possesses a chiral center at the C-6 position of the lactone ring. google.com The absolute stereochemistry at this center can play a role in determining the biological activity. The major kavalactones typically have the (R) configuration at C-6. google.com Methysticin is specifically known as (+)-methysticin, indicating its dextrorotatory nature, which is associated with the (R) stereochemistry at C-6. wikipedia.orgontosight.ai
Studies comparing the biological activities of enantiomers are crucial for understanding the influence of stereochemistry. While detailed comparisons of the enantiomers of methysticin in SAR studies were not extensively found in the provided search results, research on dihydromethysticin indicated that the synthetic racemic mixture (±)-dihydromethysticin showed comparable efficacy to natural (+)-dihydromethysticin in certain chemopreventive bioassays. researchgate.net This specific finding might suggest that for that particular activity, the stereochemistry at C-6 is not the sole determining factor, or that both enantiomers contribute. researchgate.net However, stereochemistry is generally recognized as a factor that can influence the interaction of a compound with biological targets such as enzymes and receptors. ontosight.ai Further specific investigations into the enantiomers of methysticin are needed for a comprehensive understanding of the impact of stereochemistry on its diverse biological activities.
Biosynthesis of Methysticin
Elucidation of Kavalactone Biosynthetic Pathway
The psychoactive and medicinal properties of kava (B3030397) are attributed to a class of polyketide natural products known as kavalactones. biorxiv.orgbiorxiv.org The complete biosynthetic pathway for these compounds, including methysticin (B1662917), has been elucidated, revealing a sequence of seven specialized metabolic enzymes. biorxiv.orgbiorxiv.org Investigations using liquid chromatography-mass spectrometry (LC-MS) have shown that kavalactones are abundant in Piper methysticum but are absent in closely related Piper species, suggesting the biosynthetic machinery for their production evolved specifically within the kava plant after its divergence from other species in the genus. biorxiv.orgbiorxiv.org
The biosynthesis of kavalactones is structurally related to that of flavokavains, which are chalconoids also found in kava. biorxiv.orgnih.gov Both pathways are believed to diverge from common hydroxycinnamoyl-CoA precursors. biorxiv.org The initial hypothesis for kavalactone biosynthesis centered on the involvement of a styrylpyrone synthase (SPS), an enzyme related to the ubiquitous plant enzyme chalcone (B49325) synthase (CHS). biorxiv.orgbiorxiv.org CHS is the first committed enzyme in the biosynthesis of flavonoids. biorxiv.org The elucidation of the pathway confirmed that while CHS is involved in producing flavokavains, a distinct set of enzymes is responsible for creating the unique kavalactone scaffold. biorxiv.org
Role of Styrylpyrone Synthases
The formation of the core kavalactone scaffold is a critical step in the biosynthetic pathway and is catalyzed by styrylpyrone synthases (SPS). biorxiv.orgnih.gov Research has identified two paralogous styrylpyrone synthases in kava, which arose from gene duplication and have "neofunctionalized" from an ancestral chalcone synthase (CHS). biorxiv.orgbiorxiv.orgbiorxiv.org These enzymes catalyze the formation of the styrylpyrone backbone, which distinguishes kavalactones from the chalcone backbone of flavokavains. biorxiv.org
The mechanism of SPS involves the condensation of a hydroxycinnamoyl-CoA starter unit with two molecules of malonyl-CoA. While CHS typically produces a tetraketide intermediate which undergoes Claisen condensation to form the chalcone scaffold, SPS generates a triketide intermediate. biorxiv.org This intermediate then lactonizes (undergoes intramolecular esterification) to create the defining six-membered α-pyrone ring of the styrylpyrone backbone. biorxiv.org This bifurcation from the flavonoid pathway, catalyzed by the specialized SPS enzymes, is the committed step in kavalactone biosynthesis. biorxiv.org
| Enzyme Family | Specific Enzymes in Kava | Function | Precursor | Product |
| Polyketide Synthase | Styrylpyrone Synthase (PmSPS1, PmSPS2) | Catalyzes the formation of the kavalactone scaffold. | Hydroxycinnamoyl-CoA, Malonyl-CoA | Styrylpyrone backbone |
| Polyketide Synthase | Chalcone Synthase (PmCHS) | Catalyzes the formation of the flavokavain scaffold. | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |
Enzymatic Tailoring Steps in Methysticin Formation
Following the creation of the styrylpyrone scaffold by SPS, a series of "tailoring" enzymes modify the core structure to produce the diverse array of kavalactones found in the kava plant. biorxiv.orgbiorxiv.orgbiorxiv.org The formation of methysticin involves several specific enzymatic modifications, most notably the creation of a methylenedioxy bridge on the phenyl ring. biorxiv.org
Methysticin is distinguished by this methylenedioxy bridge at the C11-C12 position of its aromatic ring. biorxiv.orgbiorxiv.org The formation of this chemical feature is catalyzed by a specific cytochrome P450 enzyme from the CYP719 family. biorxiv.orgbiorxiv.org This enzyme, identified as PmCYP719A26 and designated methysticin synthase 1 (PmMTS1) , acts on a styrylpyrone precursor that has adjacent hydroxyl and methoxyl groups. biorxiv.org Specifically, PmMTS1 catalyzes the formation of the methylenedioxy bridge from vicinal 11-methoxyl and 12-hydroxyl groups on a ferulic acid-derived styrylpyrone precursor. biorxiv.org
The generation of this specific precursor is dependent on the activity of O-methyltransferases (OMTs). For example, the enzyme PmKOMT1 is involved in O-methylation reactions that decorate the styrylpyrone scaffold. biorxiv.org Further structural diversity is introduced by oxidoreductases that can reduce double bonds within the pyrone ring, such as the reduction of the 5,6-olefin bond which occurs in a stereospecific manner. biorxiv.org The combinatorial activity of these tailoring enzymes on the initial styrylpyrone scaffolds leads to the biosynthesis of methysticin and other related kavalactones. biorxiv.org
| Enzyme | Function in Methysticin Biosynthesis |
| O-methyltransferase (e.g., PmKOMT1) | Adds a methyl group to a hydroxyl group on the styrylpyrone precursor. |
| Methysticin Synthase 1 (PmMTS1 / PmCYP719A26) | A cytochrome P450 enzyme that catalyzes the formation of the methylenedioxy bridge from adjacent hydroxyl and methoxyl groups. |
| Kavalactone Reductase (e.g., PmKLR1) | Reduces specific double bonds in the pyrone ring, contributing to structural diversity. |
Heterologous Biosynthesis Approaches for Methysticin
The complete elucidation of the kavalactone biosynthetic pathway has opened avenues for the production of methysticin and other kavalactones in heterologous systems. biorxiv.orgnih.govbiorxiv.org This synthetic biology approach offers a potential alternative to agricultural cultivation and chemical synthesis, which can be inefficient. proquest.comresearchgate.net Researchers have successfully demonstrated the feasibility of engineering the production of kavalactones and their derivatives in various host organisms, including bacteria (E. coli), yeast (Saccharomyces cerevisiae), and plants (Nicotiana). biorxiv.orgbiorxiv.orgbiorxiv.orgresearchgate.net
For example, the co-expression of three key kava enzymes—PmSPS1, PmKOMT1, and PmMTS1 (PmCYP719A26)—in Nicotiana leaves resulted in the successful transgenic production of 5,6-dehydro-7,8-dihydromethysticin, a direct precursor to methysticin. biorxiv.orgbiorxiv.org In another study, an artificial biosynthetic pathway was constructed in E. coli to produce 11-methoxy-bisnoryangonin, a related styrylpyrone, starting from L-tyrosine. nih.govfrontiersin.org This was achieved by introducing five genes encoding enzymes such as tyrosine ammonia-lyase, 4-coumarate 3-hydroxylase, caffeic acid O-methyltransferase, 4-coumarate-CoA ligase, and a styrylpyrone synthase. nih.gov
These heterologous production platforms provide a sustainable and scalable method for producing specific kavalactones. researchgate.net This allows for more detailed study of their individual pharmacological properties and could lead to the development of novel therapeutics. nih.govresearchgate.net
Analytical Methodologies for Methysticin Quantification and Identification
Chromatographic Techniques for Methysticin (B1662917) Analysis
Chromatography plays a central role in separating methysticin from other kavalactones and matrix components in kava (B3030397) extracts and products. This section details the application of several key chromatographic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of kavalactones, including methysticin, due to its ability to handle non-volatile and thermally labile compounds. nih.govcapes.gov.brsquarespace.com HPLC methods offer good separation and high accuracy for determining kavalactones. thieme-connect.com Various HPLC methods for kavalactone determination have been reported, though not all are fully validated. thieme-connect.com
Reversed-Phase HPLC Applications
Reversed-phase HPLC (RP-HPLC) is particularly common for kavalactone analysis and is generally preferred due to its reproducibility and low detection limits for various kavalactones. nih.govcapes.gov.brsquarespace.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is typically a mixture of water and an organic solvent.
Several RP-HPLC methods have been developed for the quantitative analysis of methysticin and other kavalactones in various kava products, including raw materials, extracts, capsules, and beverages. nih.govoup.comnih.govresearchgate.nettandfonline.comnih.govnih.gov These methods often involve C18 columns, which are standard in reversed-phase chromatography. squarespace.comoup.comresearchgate.netnih.govnih.gov Mobile phases commonly consist of mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and sometimes modifiers such as acetic acid or phosphoric acid to optimize separation. squarespace.comoup.comnih.govnih.govymcamerica.com
For instance, an isocratic RP-HPLC method using a Luna C18-2 column and a mobile phase of 2-propanol–acetonitrile–water–acetic acid (16 + 16 + 68 + 0.1, v/v/v/v) at 60°C achieved complete separation of six major kavalactones, including methysticin, within 30 minutes. oup.comnih.gov Another validated UHPLC-UV method utilizing a HSS T3 column and a mobile phase at 60°C separated six major kavalactones and three flavokavains within 15 minutes. nih.govmdpi.com This method demonstrated linearity for methysticin in the range of 0.5–75 μg/mL with a quantitation limit of approximately 0.454 μg/mL. nih.govresearchgate.netmdpi.commdpi.com
RP-HPLC methods have also been developed for the analysis of kavalactones in biological matrices, such as rat liver microsomes, using a Luna C18 column and UV detection. nih.govresearchgate.net These assays have shown good accuracy and precision for quantifying methysticin. nih.govresearchgate.net
While RP-HPLC offers good separation and accuracy, some methods can have long analysis times, making them less suitable for high-throughput routine analysis. thieme-connect.com However, rapid RP-HPLC methods with shorter run times have also been developed. thieme-connect.comnih.govresearchgate.netmdpi.com
Gas Chromatography (GC) Considerations for Methysticin
Gas Chromatography (GC) has also been used for the analysis of kavalactones. nih.govcapes.gov.brresearchgate.netresearchgate.net However, GC presents specific challenges for methysticin analysis. A significant disadvantage of GC is that methysticin and yangonin (B192687), two major kavalactones, are generally not separated using this technique. nih.govcapes.gov.brsquarespace.comresearchgate.net Furthermore, the high temperature of the injection port in GC can cause the decomposition of methysticin, making its reliable quantification difficult. nih.govcapes.gov.brsquarespace.comresearchgate.netresearchgate.net Despite these limitations, GC-MS has been used for the qualitative analysis of kavalactones in various kava samples, identifying a peak possibly corresponding to methysticin based on retention time. kennesaw.edukennesaw.edu
Liquid Chromatography-Mass Spectrometry (LC/MS, UPLC-MS/MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) are powerful techniques for the identification and quantification of methysticin, offering high sensitivity and specificity. nih.govtandfonline.comnih.govthieme-connect.comnih.govresearchgate.netresearchgate.netsemanticscholar.org LC-MS allows for the structural confirmation of kavalactones by analyzing their mass spectra. nih.govnih.gov
LC-MS methods, often coupled with UV detection, have been developed for the determination of methysticin and other kavalactones in various matrices, including food and beverage products. nih.govtandfonline.com Atmospheric Pressure Photoionization (APPI) LC-MS in positive mode has been used, achieving lower limits of detection compared to LC-UV for methysticin. nih.govtandfonline.com
UPLC-MS/MS offers even greater speed and sensitivity for kavalactone analysis. thieme-connect.comnih.govresearchgate.netresearchgate.netsemanticscholar.org Methods utilizing UPLC-MS/MS have been developed and validated for the simultaneous quantification of methysticin and other kavalactones in complex samples such as kava products and human plasma. thieme-connect.comnih.govresearchgate.netresearchgate.netsemanticscholar.org These methods often employ reversed-phase columns and gradient elution with mobile phases containing organic solvents and modifiers like formic acid. nih.gov UPLC-MS/MS coupled with high-resolution Orbitrap mass spectrometry minimizes isobaric interferences, enhancing sensitivity and specificity. nih.govsemanticscholar.org The linear range of UPLC-MS/MS has been reported, and the technique is suitable for quantifying methysticin at low concentrations. nih.govtandfonline.commdpi.comnih.govresearchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as an alternative technique for the analysis of kavalactones, including methysticin. nih.govcapes.gov.brsquarespace.comresearchgate.netnih.govthieme-connect.comresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering advantages in terms of speed, selectivity, and environmental friendliness compared to traditional liquid chromatography. nih.govthieme-connect.comresearchgate.net
A fast and validated SFC method has been developed for the quantitative determination of major kavalactones, including methysticin, in Piper methysticum. nih.govthieme-connect.comresearchgate.netthieme-connect.com This method achieved baseline separation of six major kavalactones in less than 4 minutes using a BEH column and a mobile phase of CO2 and methanol with diethylamine. nih.govthieme-connect.comresearchgate.netthieme-connect.com The column temperature significantly impacts resolution in SFC. nih.govthieme-connect.com This SFC procedure has demonstrated good linearity, recovery rates, and low limits of detection for methysticin, proving suitable for the quantitative analysis of commercial kava products. nih.govthieme-connect.comresearchgate.netthieme-connect.com
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique applied to the analysis of kava constituents, including kavalactones and flavokavains. researchgate.netcirad.frnih.govsci-hub.sefao.org HPTLC offers a relatively simple and cost-efficient approach for screening and quantitative analysis, particularly useful for high-throughput analysis of multiple samples simultaneously on a single plate. cirad.frnih.govfao.org
HPTLC protocols have been developed for the simultaneous quantification of kavalactones and flavokavains in kava varieties and commercial samples. cirad.frnih.govfao.org These methods typically involve the application of samples onto HPTLC plates, followed by development with a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid). sci-hub.se Detection is often performed using UV/Vis spectrophotometry at specific wavelengths. cirad.frnih.govfao.org For flavokavains, detection at 355 nm is common, while kavalactones are often detected at wavelengths around 240 nm. researchgate.netnih.gov
HPTLC has been used to quantify methysticin in kava extracts and products. kennesaw.educirad.frfao.org While GC may struggle with methysticin separation and stability, HPTLC can provide a viable alternative for its determination. nih.govcapes.gov.brsquarespace.comresearchgate.netresearchgate.netkennesaw.edu HPTLC methods have demonstrated good linearity and reproducibility for the quantification of kavalactones. cirad.frresearchgate.net A high-throughput HPTLC protocol has been developed with a total analytical time of 50 minutes for 20 samples. cirad.fr
Data Table: Summary of Chromatographic Techniques for Methysticin Analysis
| Technique | Key Features | Advantages | Considerations for Methysticin Analysis | Relevant Citations |
| HPLC | Liquid mobile phase, various stationary phases | Handles non-volatile/labile compounds, good separation and accuracy | Widely used, various methods available, including isocratic and gradient elution. squarespace.comthieme-connect.comnih.govoup.comnih.govresearchgate.nettandfonline.comnih.govnih.govnih.govymcamerica.commdpi.comresearchgate.net | nih.govcapes.gov.brsquarespace.comthieme-connect.comnih.govoup.comnih.govresearchgate.nettandfonline.comnih.govnih.govnih.govymcamerica.commdpi.comresearchgate.net |
| RP-HPLC | Non-polar stationary phase (e.g., C18), polar mobile phase | Highly reproducible, low detection limits for kavalactones | Common for quantitative analysis, C18 columns frequently used, mobile phase optimization is key. squarespace.comnih.govoup.comresearchgate.netnih.govnih.govnih.govymcamerica.commdpi.com | nih.govcapes.gov.brsquarespace.comthieme-connect.comnih.govoup.comresearchgate.netnih.govnih.govnih.govymcamerica.commdpi.com |
| GC | Gas mobile phase, separation based on boiling point/polarity | Can be fast for volatile compounds | Methysticin and yangonin may not separate, high injection port temperature can cause methysticin decomposition. nih.govcapes.gov.brsquarespace.comresearchgate.netresearchgate.netkennesaw.edukennesaw.edu | nih.govcapes.gov.brsquarespace.comresearchgate.netresearchgate.netresearchgate.netkennesaw.edukennesaw.edu |
| LC-MS/UPLC-MS/MS | LC coupled with Mass Spectrometry (single or tandem quadrupole) | High sensitivity and specificity, structural confirmation, trace analysis | Powerful for identification and quantification, used for complex matrices, UPLC offers faster analysis. nih.govtandfonline.comresearchgate.netnih.govthieme-connect.comnih.govresearchgate.netresearchgate.netsemanticscholar.org | nih.govnih.govtandfonline.commdpi.comresearchgate.netnih.govthieme-connect.comnih.govresearchgate.netresearchgate.netsemanticscholar.org |
| SFC | Supercritical fluid mobile phase (e.g., CO2) | Fast separation, environmental friendly, good for some polar/non-polar mixes | Offers rapid baseline separation of kavalactones, sensitive method developed. nih.govthieme-connect.comresearchgate.netthieme-connect.com | nih.govcapes.gov.brsquarespace.comresearchgate.netnih.govthieme-connect.comresearchgate.netthieme-connect.com |
| HPTLC | Stationary phase on a flat plate, mobile phase moves by capillary action | Simple, cost-efficient, high-throughput screening, multiple samples per plate | Useful for screening and quantitative analysis, specific detection wavelengths used. researchgate.netkennesaw.educirad.frnih.govsci-hub.sefao.orgresearchgate.net | researchgate.netkennesaw.educirad.frnih.govsci-hub.sefao.orgresearchgate.net |
Detailed Research Findings:
Research has demonstrated the effectiveness of these methods for methysticin analysis. For example, a UHPLC-UV method achieved detection limits for methysticin at approximately 0.454 μg/mL and average recoveries between 99.0–102.3% for kavalactones. nih.govresearchgate.netmdpi.commdpi.com LC-MS methods have shown even lower detection limits, with one study reporting a limit of detection for methysticin at 3.7 ng/mL using APPI-LC-MS. tandfonline.com UPLC-MS/MS methods have been validated for quantifying methysticin in human plasma, demonstrating their applicability in pharmacokinetic studies. thieme-connect.comresearchgate.netresearchgate.netsemanticscholar.org SFC methods have achieved baseline separation of methysticin and other kavalactones in under 4 minutes with good recovery rates (95.9-104.1%) and low limits of detection (below 1.5 ng on-column). nih.govthieme-connect.comresearchgate.netthieme-connect.com HPTLC has been successfully used for the quantitative analysis of kavalactones and flavokavains in numerous kava samples, providing a high-throughput option for quality assessment. cirad.frnih.govfao.orgresearchgate.net
Micellar Electrokinetic Chromatography
Micellar Electrokinetic Chromatography (MEKC) is an established capillary electrophoresis technique that has been applied to the analysis of kavalactones, including methysticin. MEKC offers an alternative separation mechanism to traditional chromatography, utilizing a micellar phase within an aqueous buffer system to separate both charged and neutral species.
Research has reported the application of MEKC for the analysis of kavalactones from Piper methysticum extracts. squarespace.comcapes.gov.brnih.govresearchgate.netresearchgate.net A rapid MEKC method coupled with diode-array detection has been developed for the identification and quantitative determination of therapeutically important styrylpyrones, such as methysticin. colab.ws This method achieved the separation and quantification of six major kavalactones, including methysticin, within 15 minutes. colab.ws The separation was performed using fused-silica capillaries and a borate (B1201080) buffer containing sodium taurodeoxycholic acid and β-cyclodextrin. colab.ws
Method Validation and Quality Control in Methysticin Analysis
Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose, ensuring the accuracy and reliability of the results obtained for methysticin quantification. nih.govthieme-connect.deresearchgate.netthieme-connect.comresearchgate.netnih.govmdpi.comnih.gov Quality control procedures are subsequently implemented to monitor the ongoing performance of the validated method.
Numerous analytical methods for the determination of kavalactones, including methysticin, in various kava matrices (raw materials, extracts, and finished products) have undergone validation. nih.govthieme-connect.deresearchgate.netthieme-connect.comresearchgate.netnih.govmdpi.comnih.govnih.govoup.comresearchgate.netnih.gov These validation efforts often follow established guidelines, such as those provided by the AOAC International for dietary supplements and botanicals, which have complex matrices. nih.govthieme-connect.dethieme-connect.comresearchgate.netmdpi.com
Accuracy, Sensitivity, and Reproducibility
Key parameters evaluated during method validation include accuracy, sensitivity, and reproducibility. Accuracy assesses how close the measured value is to the true value, often determined through spike recovery experiments. Sensitivity is related to the method's limit of detection (LOD) and limit of quantification (LOQ), representing the lowest concentrations that can be detected and reliably quantified, respectively. Reproducibility refers to the precision of the method when performed under the same conditions over a period of time or in different laboratories.
Studies validating methods for kavalactones, including methysticin, have reported performance characteristics. For a validated HPLC-UV method, spike recovery experiments showed accuracy between 92% and 105% for all analytes, including methysticin. nih.govthieme-connect.dethieme-connect.comresearchgate.net The limit of quantification for kavalactones was reported to be under 1.2 µg/mL (0.3 mg/g). nih.govthieme-connect.dethieme-connect.com Another UHPLC-UV method reported average recoveries for kavalactones between 99.0% and 102.3%. nih.govresearchgate.net The quantitation limit for methysticin using this method was approximately 0.454 µg/mL. nih.govmdpi.comresearchgate.net An HPLC assay using diazepam as an internal standard reported a limit of quantitation of 0.1 µg/mL for methysticin and recoveries between 85% and 105%. nih.gov Reproducibility, assessed through relative standard deviation (RSD), has been reported to be less than 5% for most samples in some validated methods. oup.comnih.gov
Here is a summary of some reported validation data for methysticin analysis:
| Method | Matrix | LOQ (µg/mL) | Accuracy (Recovery %) | Reproducibility (RSD %) | Internal Standard | Source |
| HPLC-UV | Kava raw materials/products | < 1.2 | 92-105 | Not specified | Not specified | nih.govthieme-connect.dethieme-connect.comresearchgate.net |
| UHPLC-UV | Kava raw materials/products | ~0.454 | 99.0-102.3 | < 2% (intraday KLs) | External standards | nih.govmdpi.comresearchgate.net |
| HPLC-UV | Rat liver microsomes | 0.1 | 85-105 | < 15% | Diazepam | nih.gov |
| LC | Dietary supplements | Not specified | > 84 | < 5% | 5,7-dihydroxyflavone | oup.comnih.gov |
| UPLC-MS/MS | Kava products, biofluids | Not specified | Not specified | Excellent precision | ²H₂-DHM | nih.govplos.org |
Note: This table presents data points from different studies using varying matrices and conditions. Direct comparison across rows should be made with caution.
Single-Lab Validation Approaches
Single-laboratory validation (SLV) is a comprehensive process conducted within a single laboratory to demonstrate that a method is fit for its intended purpose. This approach is particularly relevant for complex matrices like botanical products. Several studies on kavalactone analysis, including methysticin, have been validated based on guidelines such as the AOAC International Guidelines for Single-Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. nih.govthieme-connect.dethieme-connect.comresearchgate.netmdpi.com These guidelines provide specific instructions for validating methods in complex matrices, ensuring confidence in the analytical data for quality assessment. thieme-connect.com
Use of Internal Standards in Quantification
The use of internal standards is a common practice in quantitative analysis to improve the accuracy and precision of results by compensating for variations in sample preparation, injection volume, and detector response. In the quantification of methysticin and other kavalactones, various compounds have been employed as internal standards.
Examples of internal standards used in kavalactone analysis include 4-hydroxybenzoic acid methyl ester in an MEKC method colab.ws, diazepam in an HPLC assay nih.gov, and 5,7-dihydroxyflavone in an isocratic liquid chromatography method. oup.comnih.gov In a UPLC-MS/MS method for major kavalactones, a deuterium-labeled dihydromethysticin (B1670609) (²H₂-DHM) was used as an internal standard. nih.govplos.org While some methods may not explicitly require an internal standard for basic separation, their use is often recommended, particularly for methods like normal-phase HPLC, to improve reproducibility. squarespace.com The choice of internal standard is critical and should be based on its structural similarity to the analytes, availability, and lack of interference with the analytes or matrix components.
Preclinical Research and Biological Activities of Methysticin
Neuroprotective Effects of Methysticin (B1662917)
Methysticin has demonstrated neuroprotective properties in various preclinical studies. nih.govresearchgate.net These effects are thought to be mediated through several mechanisms, including protection against ischemic damage, mitigation of neuroinflammation, activation of the Nrf2 pathway, and improvement of cognitive deficits. nih.govresearchgate.netresearchgate.netnih.gov
Protection Against Ischemic Damage in Brain Tissue
Studies in rodent models of focal cerebral ischemia have shown that methysticin can protect brain tissue against ischemic damage. nih.govcaymanchem.comcapes.gov.brresearchgate.netnih.gov In these models, both kava (B3030397) extract and its constituents, including methysticin and dihydromethysticin (B1670609), reduced the infarct area in mouse brains and the infarct volume in rat brains. researchgate.netnih.gov The effects of methysticin were comparable to those of memantine, a reference substance used in the study. nih.gov
Table 1: Effects of Kava Extract and Constituents on Infarct Size in Rodents
| Substance | Dose (mg/kg) | Pre-treatment Time | Effect on Infarct Area (Mouse) | Effect on Infarct Volume (Rat) | Citation |
| Kava Extract | 150 | 1 hour | Diminished (P < 0.05) | Diminished (P < 0.05) | researchgate.netnih.gov |
| Methysticin | 10, 30 | 15 minutes | Significantly reduced | Not specified | researchgate.netnih.gov |
| Dihydromethysticin | 10, 30 | 15 minutes | Significantly reduced | Not specified | researchgate.netnih.gov |
| Memantine | 20 | 30 minutes | Significantly reduced | Not specified | nih.gov |
Mitigation of Neuroinflammation
Neuroinflammation is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease. researchgate.netnih.govresearchgate.netspandidos-publications.com Methysticin treatment has been shown to reduce neuroinflammation in preclinical models. researchgate.netresearchgate.netnih.govresearchgate.net In a mouse model of Alzheimer's disease (APP/Psen1 mice), methysticin treatment significantly reduced microgliosis and astrogliosis, which are indicators of neuroinflammation. researchgate.netresearchgate.netnih.govresearchgate.net Furthermore, it reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-17A in the hippocampus. researchgate.netresearchgate.netnih.govresearchgate.net
Activation of Nrf2 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is an anti-inflammatory transcription factor system that plays a crucial role in regulating the oxidative stress defense. researchgate.netnih.govresearchgate.net Preclinical studies have demonstrated that methysticin treatment activates the Nrf2 pathway. researchgate.netnih.govmedchemexpress.commdpi.commedchemexpress.comrwth-aachen.de In mouse models, methysticin administration activated Nrf2 in the hippocampus and cortex. researchgate.netnih.govmedchemexpress.commedchemexpress.comrwth-aachen.de This activation is associated with the induction of Nrf2 target genes like Ho-1 and Gclc, which are involved in antioxidant defense. researchgate.net Activation of Nrf2 by kavalactones, including methysticin, has been shown to attenuate amyloid beta-peptide toxicity in vitro by inducing protective gene expression. mdpi.com
Improvement of Cognitive Deficits in Disease Models
Methysticin has shown promise in improving cognitive deficits in preclinical models of neurological disorders. researchgate.netnih.govtaylorandfrancis.comsciencegate.app In a mouse model of Alzheimer's disease, oral administration of methysticin significantly attenuated the decline in long-term memory. researchgate.netresearchgate.netnih.gov This improvement in cognitive function was observed alongside the reduction in neuroinflammation and oxidative damage in the hippocampus. researchgate.netresearchgate.netnih.gov
Chemopreventive and Anti-Cancer Activities of Methysticin
Research has also explored the potential chemopreventive and anti-cancer activities of methysticin. unimelb.edu.auarkat-usa.orgresearchgate.netnih.govsemanticscholar.org Studies suggest that methysticin may exert these effects through various mechanisms, including the inhibition of the NF-κB pathway. unimelb.edu.auarkat-usa.orgresearchgate.netnih.govsemanticscholar.org
NF-κB Inhibition by Methysticin
Nuclear factor-kappaB (NF-κB) is a transcription factor that plays a significant role in cancer development and progression. researchgate.netnih.govimrpress.com Methysticin has been identified as a potent inhibitor of NF-κB activation in preclinical studies. nih.govunimelb.edu.auarkat-usa.orgresearchgate.netnih.govsemanticscholar.org In lung cancer cell lines (A549 human lung adenocarcinoma) and chronic myelogenous leukemia cell lines (K562), methysticin demonstrated inhibition of NF-κB. unimelb.edu.auresearchgate.net Studies using luciferase-based assays have shown that both (+)-methysticin and synthetic (±)-methysticin exhibit NF-κB inhibitory activity. arkat-usa.orgresearchgate.net Further investigations using Western blot analysis have shown that methysticin treatment can suppress the elevation of proteins involved in NF-κB signaling, such as IKKα and p65, and prevent the degradation of IκBα, indicating inhibition of the NF-κB activation pathway. nih.gov The NF-κB inhibitory activity of kavalactones, including methysticin, appears to be highly structure-dependent. nih.gov
Effects on Androgen Receptor Genes
Research indicates that methysticin can influence androgen receptor (AR) genes. Studies have shown that methysticin resulted in the downregulation of androgen receptor genes in prostate cancer cell lines. researchgate.netunimelb.edu.au However, this downregulation did not affect the actual androgen receptor mRNA expression. researchgate.netunimelb.edu.au Further studies are warranted to fully understand the molecular mechanisms by which methysticin regulates AR transcription. oaepublish.com
Anti-Proliferative Effects in Cancer Cell Lines
Methysticin has demonstrated anti-proliferative effects in various cancer cell lines in preclinical settings. It has been shown to inhibit NF-κB, a protein involved in cell survival, in A549 human lung adenocarcinoma and K562 chronic myelogenous leukaemia cell lines. researchgate.netunimelb.edu.au While some studies suggest methysticin may have promising anti-cancer activity, the tested concentrations and reported potency have varied. unimelb.edu.au In studies on oral squamous cell carcinoma (OSCC) cell lines (H400 and BICR56) and normal oral keratinocytes (OKF6), methysticin at certain concentrations (2.5 µg/ml and 10 µg/ml in BICR56 cells at 24 h, 5 µg/ml in BICR56 cells at 24 and 72 h, 5 µg/ml in H400 cells at 72 h, and 10 µg/ml in OKF6 cells at 24 and 72 h) showed increased growth in some instances, suggesting concentration-specific effects. nih.gov However, other kava constituents like FKA, FKB, and yangonin (B192687) showed significant reduction in proliferation in OSCC cell lines but not in normal cells. nih.govsigmaaldrich.com In bladder cancer cell lines (RT24, T24, and EJ), methysticin at doses of 40 and 80 µg/ml did not induce significant cleavage of PARP and caspase 3, markers of apoptosis, unlike flavokawain A. aacrjournals.org
Anxiolytic and Sedative Effects of Methysticin
Methysticin is known for its contributions to the anxiolytic and sedative effects of kava. taylorandfrancis.comontosight.airenewhealth.comebsco.com It enhances the activity of the GABAA receptor, acting as a positive modulator without affecting the benzodiazepine (B76468) binding site. wikipedia.orgkavacoalition.org This mechanism, distinct from benzodiazepines, contributes to the neuroactive properties of kava. wikipedia.org Methysticin's effect on GABAA receptors is attributed to its structural features, such as its angular lactone ring, and is comparable in strength to other kavalactones like kavain (B167398) and dihydromethysticin. wikipedia.org Additionally, methysticin has been shown to inhibit serotonin (B10506) and norepinephrine (B1679862) reuptake, potentially contributing to mood-enhancing effects. kavacoalition.org
Hepatoprotective Potential of Methysticin
Recent research has explored the potential hepatoprotective effects of methysticin. Studies have indicated its ability to mitigate liver damage induced by various toxins and oxidative stressors in preclinical models. kavacoalition.org Some studies in animals and with human hepatocytes have suggested a hepatoprotective rather than hepatotoxic property of kava extracts, with some markers of hepatotoxicity being significantly reduced. d-nb.infosci-hub.se Kavalactones with a methylenedioxyphenyl group, including methysticin and dihydromethysticin, have been shown to inhibit CYP P450 enzymes after metabolic activation, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this system. d-nb.info
Anticonvulsive and Antispasmodic Effects
Methysticin, along with other kavalactones, has demonstrated anticonvulsive and antispasmodic activities in animal studies. thenaturopathicherbalist.comfitoterapiabrasil.com.brherbs2000.comreliasmedia.comajprd.comfoodstandards.gov.aucir-safety.org The anticonvulsant activity of methysticin and other kava pyrones against electroshock- and chemically-induced seizures has been shown in mice and rats. fitoterapiabrasil.com.br Methysticin suppressed epileptiform activity in in vitro models using rat temporal cortex slices, suggesting a direct effect on neuron membranes that inhibits neuron excitability. fitoterapiabrasil.com.br Methysticin has also been shown to inhibit voltage-dependent sodium channels in rat CA1 hippocampal neurons in vitro. fitoterapiabrasil.com.br In terms of antispasmodic activity, methysticin has been shown to inhibit serotonin and nicotine-induced contractions of guinea-pig ileum in vitro, an effect attributed to a direct musculotropic action. fitoterapiabrasil.com.br
Antimycotic Properties
Antimycotic properties have been reported for kava and its constituents, including methysticin. extrasynthese.comthenaturopathicherbalist.comreliasmedia.comajprd.comfoodstandards.gov.au Studies have shown that methysticin, along with other major kavalactones, exhibits antifungal activities against various plant fungi, including Colletotrichum gloeosporides, Fusarium solani, Fusarium oxysporum, and Trichoderma viride, significantly inhibiting their growth at concentrations of 10-50 ppm. researchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Methysticin | 5281567 |
| Dihydromethysticin | 53788235 |
| Kavain | 5281566 |
| Dihydrokavain (B1670604) | 5280456 |
| Yangonin | 5281568 |
| Desmethoxyyangonin (B154216) | 5281853 |
| Flavokawain A | 5281690 |
| Flavokawain B | 5281691 |
| Flavokawain C | 6433214 |
| Pipermethystine (B1199775) | 16760121 |
| Serotonin | 5202 |
| Nicotine | 89594 |
| Noradrenaline | 439377 |
| GABA | 149 |
Data Tables
| Study | Cell Line(s) | Methysticin Concentration | Observed Effect | Citation |
| NF-κB inhibition | A549 (lung adenocarcinoma), K562 (leukaemia) | Not specified | Inhibition of NF-κB | researchgate.netunimelb.edu.au |
| Anti-proliferative effects in OSCC | BICR56, H400, OKF6 | 2.5 - 10 µg/ml | Increased growth at specific concentrations | nih.gov |
| Apoptosis induction in bladder cancer | RT24, T24, EJ | 40, 80 µg/ml | No significant PARP or caspase 3 cleavage | aacrjournals.org |
| Antifungal activity against plant fungi | C. gloeosporides, F. solani, F. oxysporum, T. viride | 10 - 50 ppm | Significant growth inhibition | researchgate.net |
| Study | Animal Model | Effect Investigated | Key Finding | Citation |
| Anticonvulsive activity against seizures | Mice, Rats | Anticonvulsive | Active against electroshock- and chemically-induced seizures. | fitoterapiabrasil.com.br |
| Effects on epileptiform activity in rat temporal cortex slices | In vitro (rat) | Anticonvulsive | Suppressed epileptiform activity, suggesting direct effect on neuron membranes. | fitoterapiabrasil.com.br |
| Inhibition of voltage-dependent sodium channels in rat CA1 neurons | In vitro (rat) | Anticonvulsive | Inhibited voltage-dependent sodium channels. | fitoterapiabrasil.com.br |
| Effects on serotonin and nicotine-induced contractions | Guinea-pig ileum (in vitro) | Antispasmodic | Inhibited contractions, attributed to direct musculotropic action. | fitoterapiabrasil.com.br |
| Hepatoprotective potential | Preclinical | Hepatoprotective | Indicated ability to mitigate liver damage induced by toxins and oxidative stressors. | kavacoalition.org |
Toxicological Considerations of Methysticin
Mechanisms of Potential Kava-Associated Toxicity
Potential mechanisms underlying kava-associated toxicity are thought to involve the modulation of drug-metabolizing enzymes and the formation of reactive metabolites. scielo.br
Role of Bioactivation and Reactive Metabolites
Bioactivation is the metabolic process where a relatively inert chemical is converted into a highly reactive intermediate. nih.gov This process is considered an initial event in many chemically induced toxicities. nih.gov Methysticin (B1662917), possessing a 1,3-benzodioxole (B145889) moiety, can undergo bioactivation by cytochrome P450 (P450) enzymes, leading to the formation of reactive metabolites, including ortho-quinone and carbene intermediates. acs.orgacs.org
Studies using rat and human liver microsomes have identified glutathione (B108866) (GSH) conjugates of electrophilic ortho-quinone intermediates derived from the biotransformation of methysticin. nih.govresearchgate.net This biotransformation sequence involves the O-demethylenation of the 1,3-benzodioxole group to a catechol, followed by a two-electron oxidation to form the ortho-quinone. taylorandfrancis.com While GSH conjugates have been detected in microsomal studies, they have not been consistently identified in human urine, potentially due to extensive conjugation of the catechol intermediates via glucuronidation and sulfation in vivo. taylorandfrancis.com
Another proposed bioactivation pathway for kavalactones, including methysticin, involves the scission of the pyrone ring, followed by decarboxylation and o-demethylation. taylorandfrancis.com This process can lead to the formation of an α, β-unsaturated ketone metabolite, such as 6-phenyl-3-hexen-2-one (B13599704), which can react with GSH or mercapturic acid via Michael-type addition. taylorandfrancis.com
Enzyme Modulation and Drug-Induced Toxicity
Kavalactones, including methysticin, are known to modulate the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics. scielo.brnih.gov This modulation can lead to potential herb-drug interactions and may contribute to liver injury. scielo.brnih.gov
Methysticin has been shown to inhibit several CYP450 enzymes in human liver microsomes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. acs.orgoup.comnih.govresearchgate.net Notably, methysticin acts as a mechanism-based inactivator of CYP2C9, exhibiting time-, concentration-, and NADPH-dependent inhibition. acs.orgacs.orgresearchgate.net Approximately 85% of CYP2C9 activity was inhibited by methysticin at a concentration of 50 µM after a 30-minute preincubation with human liver microsomes in the presence of NADPH. acs.orgresearchgate.net Kinetic analysis of this inactivation revealed a K_I of 13.32 µM and a k_inact of 0.054 min⁻¹, with a half-life of inactivation around 12.8 minutes. acs.orgresearchgate.net This mechanism-based inactivation involves the formation of reactive intermediates, including a carbene and an NADPH-dependent ortho-quinone. acs.orgresearchgate.net
The inhibition of CYP450 enzymes by methysticin and other kavalactones can affect the metabolism of co-administered medications, potentially leading to elevated plasma concentrations of these drugs and an increased risk of toxicity. nih.govnih.govresearchgate.netd-nb.info
In addition to inhibition, methysticin has also been shown to induce the expression and activity of certain CYP enzymes, such as CYP1A1. nih.govoup.comwikipedia.orgmdpi.com Studies have demonstrated that methysticin is one of the major kavalactones responsible for the induction of CYP1A1 via an aryl hydrocarbon receptor (AhR)-dependent mechanism. nih.govoup.com The induction of CYP1A1 can be significant, with methysticin triggering a profound inducing effect. nih.govoup.com This induction is relevant as CYP1A1 is involved in the bioactivation of procarcinogens like benzo[a]pyrene. oup.comwikipedia.org
The following table summarizes the inhibitory effects of methysticin on various CYP450 enzymes:
| CYP Enzyme | Inhibition by Methysticin (at 10 µM) | Reference |
| CYP1A2 | Potent inhibition | acs.org |
| CYP2C9 | 58% inhibition | oup.comresearchgate.net |
| CYP2C19 | Potent inhibition | acs.org |
| CYP2D6 | 44% inhibition | oup.comresearchgate.net |
| CYP3A4 | 27% inhibition | oup.comresearchgate.net |
Interactive Data Table: Inhibitory Effects of Methysticin on CYP450 Enzymes
Cellular Toxicity Studies (e.g., HepG2 cells)
In vitro studies using human hepatoma HepG2 cells have been conducted to assess the potential cytotoxicity of methysticin. Results from these studies have been somewhat varied.
One study examining the in vitro hepatotoxicity of several kavalactones in HepG2 cells found that methysticin showed moderate concentration-dependent toxicity. nih.govresearchgate.netfda.gov In this study, cytotoxicity was assessed using assays such as lactate (B86563) dehydrogenase (LDH) release and ethidium (B1194527) bromide (EB) assays. nih.govresearchgate.net The predominant mode of cell death induced by methysticin in these cells was apoptosis rather than necrosis. nih.govresearchgate.netfda.gov However, no significant changes in glutathione levels were observed, suggesting that glutathione depletion may not be the primary mechanism of cell death in this model. nih.govresearchgate.net
Another study using HepG2 cells indicated that methysticin exhibited moderate cytotoxicity, affecting hepatocyte viability. fda.gov This study also suggested that methysticin was among the more potent CYP enzyme inhibitors tested and was also the most cytotoxic among kavain (B167398), desmethoxyyangonin (B154216), and yangonin (B192687) in this specific HepG2 cell model. fda.gov
Conversely, other research has suggested that methysticin demonstrates minimum toxicity towards liver cells (with an IC₅₀ of approximately 400 µg/ml) when compared to other kava (B3030397) constituents like flavokawains A, B, and C, which showed much higher toxicity. nih.gov This study identified methysticin as a potent NF-κB inhibitor with minimum toxicity in several human cell lines, including liver cells. nih.govresearchgate.net
Initial toxicity studies in HepG2 cells with methysticin at concentrations less than 500 nM reportedly failed to show any toxic effects for up to 2 weeks. oup.comoup.com However, at higher concentrations (e.g., 50 µM and 100 µM), another kava alkaloid, pipermethystine (B1199775) (found mostly in leaves and stem peelings), demonstrated significantly higher toxicity to HepG2 cells compared to kavalactones like dihydromethysticin (B1670609) and desmethoxyyangonin. oup.comoup.com
The discrepancies in cytotoxicity findings for methysticin in HepG2 cells may be attributed to variations in experimental conditions, such as the concentration range tested, incubation time, and the specific assays used to measure toxicity.
Ethnobotanical and Cultural Context of Methysticin S Source Plant Piper Methysticum
Traditional Usage and Medicinal Applications
For centuries, Pacific Islanders have utilized kava (B3030397) for its medicinal properties. kratom.org Traditional medicine practitioners have employed various parts of the plant, primarily the root and rhizome, to address a wide range of ailments. The plant's active compounds, known as kavalactones, of which methysticin (B1662917) is one, are responsible for its physiological effects. healthline.complanetayurveda.com
Traditional medicinal applications of kava have been diverse. It has been used to relieve anxiety, stress, fatigue, and insomnia. cancernetwork.com In Pacific Island medicine, it has also been applied to treat urinary tract issues, menstrual problems, respiratory illnesses like asthma, gastrointestinal complaints, and various skin conditions. cancernetwork.comkavahana.com Further historical accounts describe its use as a remedy for rheumatism, gout, bronchitis, and gonorrhea. planetayurveda.comhenriettes-herb.com The lactones in kava are recognized for having significant analgesic and anesthetic effects, which explains its application for reducing pain sensations. healthline.complanetayurveda.com
The following table summarizes some of the key traditional medicinal uses of Piper methysticum:
| Ailment Category | Specific Applications |
| Neurological/Psychological | Anxiety, Stress, Insomnia, Fatigue, Headache planetayurveda.comcancernetwork.comnih.gov |
| Urogenital | Urinary tract infections, Menstrual disorders, Gonorrhea planetayurveda.comcancernetwork.comkavahana.com |
| Musculoskeletal | Rheumatism, Gout, Muscle relaxation planetayurveda.comhenriettes-herb.com |
| Respiratory | Bronchitis, Asthma planetayurveda.comkavahana.com |
| General | Pain relief, Anesthetic healthline.comnih.gov |
Historical Context of Kava Consumption
The history of kava is deeply intertwined with the ceremonial, social, and political life of Pacific Island societies. wikipedia.orgradkavabar.com It is far more than a simple beverage; it is a symbol of hospitality, unity, respect, and spiritual connection. drinkroot.comradkavabar.comfarandawayadventures.com Kava ceremonies are integral rituals that mark significant events, from welcoming important visitors and installing new chiefs to weddings, funerals, and conflict resolution. timelesstonga.comwikipedia.org In Fiji, for example, a formal kava ceremony, or sevusevu, involves the ritual presentation of the roots as a gift to a host chief, an act that solidifies social bonds. wikipedia.orgwikipedia.org
The preparation of the traditional kava drink is a ritual in itself. Historically, the fresh or dried roots of the plant were chewed, often by young women, and the resulting pulp was mixed with water. healthline.comhenriettes-herb.com Today, it is more common for the roots to be ground or pounded into a powder, which is then placed in a cloth strainer bag, mixed with water, and kneaded to produce the beverage. thefrugalchef.comkalmwithkava.com The drink is then typically served in a communal bowl, often a polished coconut shell, and shared among participants in a specific order of precedence, usually based on social rank. timelesstonga.comwikipedia.org
Kava is also considered a sacred plant, believed to facilitate a connection between the physical and spiritual worlds. drinkroot.comaustraliankava.com.au In many traditions, it is used in rituals to communicate with ancestors and deities, with the belief that its calming effects create a state of mental clarity receptive to spiritual communication. drinkroot.compremiumjaneau.com The introduction of the plant to the Western world is largely credited to the voyages of Captain James Cook in the 1770s. cancernetwork.comox.ac.uk A naturalist on his crew, Georg Forster, provided the first formal botanical description, naming it Piper methysticum, which translates to "intoxicating pepper." ox.ac.ukspiritualbotany.com
Integration of Traditional Knowledge with Scientific Research
In recent decades, the long-standing traditional knowledge surrounding kava has captured the interest of the scientific community, leading to numerous studies on its chemical composition and pharmacological properties. nih.govdntb.gov.ua Research has focused on validating the ethnobotanical uses of kava, particularly its well-documented anxiolytic (anxiety-reducing) effects. cancernetwork.comresearchgate.net Clinical trials have investigated kava extracts for the treatment of generalized anxiety disorder, with some studies finding it more effective than a placebo. kavahana.commedicalnewstoday.com
Modern research has identified the primary active compounds in kava as a class of substances called kavalactones, which includes methysticin, dihydromethysticin (B1670609), kavain (B167398), and others. planetayurveda.com These compounds are believed to be responsible for the plant's psychoactive and medicinal effects. medicalnewstoday.com Scientific inquiry is also exploring other potential therapeutic applications suggested by traditional use, including anti-inflammatory and anticancer properties. nih.gov
This integration of traditional knowledge and modern science also presents challenges. Researchers have noted that the chemical composition of kava can vary significantly depending on the specific cultivar, the part of the plant used (roots and rhizomes are preferred over the potentially toxic leaves and stems), and the preparation method. nih.govox.ac.uk This highlights the importance of traditional practices, which have long distinguished between different types of kava for specific purposes. kavahana.com Efforts are now underway to combine this ancestral wisdom with modern analytical tools to develop standardized, safe, and effective kava-based products and potential new therapeutics. mit.eduresearchoutreach.org For instance, researchers are working to identify the complete genetic pathway for kavalactone production, which could allow for the mass production of these molecules in microbes, creating a more scalable and controlled supply for further research and development. mit.edu
Future Directions and Research Gaps in Methysticin Studies
Further Elucidation of Pharmacological Pathways
Despite being recognized as one of the key kavalactones contributing to kava's effects, the precise molecular mechanisms by which methysticin (B1662917) exerts its pharmacological activities are not yet fully elucidated. Research suggests that kavalactones, including methysticin, may interact with GABA receptors, potentially contributing to anxiolytic and sedative effects wikipedia.orgontosight.airestorativemedicine.org. However, the specific binding sites and downstream signaling cascades modulated by methysticin require more in-depth investigation. Future studies should focus on identifying and validating direct protein targets of methysticin beyond the proposed GABAergic system. Exploring its influence on other neurotransmitter systems, ion channels (such as voltage-gated sodium and calcium channels), and intracellular signaling pathways would provide a more comprehensive understanding of its biological actions restorativemedicine.orgresearchgate.net. Furthermore, research into its reported antioxidant and anti-inflammatory properties needs to fully delineate the pathways involved in these effects ontosight.aiijrpr.com.
Comprehensive In Vivo Toxicological Assessment
While some studies have explored the potential toxicity of kava (B3030397) extracts and individual kavalactones, a comprehensive in vivo toxicological assessment specifically focused on isolated methysticin is still needed. Existing research on kava and its constituents has raised concerns regarding potential hepatotoxicity, although the specific compounds and mechanisms responsible are debated wjgnet.comnih.govfoodstandards.gov.auwho.intijrpr.comfao.org. Some in vitro studies suggest methysticin may have moderate concentration-dependent toxicity in liver cells, while others indicate minimum toxicity compared to other kavalactones or flavokawains nih.govnih.gov. Future research must involve rigorous in vivo studies across various animal models to determine acute and chronic toxicity levels, identify potential target organs, and establish no-observed-adverse-effect levels (NOAELs) for isolated methysticin. Investigations into its metabolism and potential for metabolite-induced toxicity are also critical nih.govfao.org. Such comprehensive data are essential for assessing the safety of methysticin for any potential future applications.
Advancements in Synthetic and Biosynthetic Production of Methysticin
Current availability of methysticin primarily relies on extraction from the kava plant, where its abundance can be relatively low compared to other kavalactones, making large-scale isolation challenging and costly arkat-usa.org. Although synthetic methods for producing methysticin exist, many are limited to small scales, involve multiple steps, and may utilize toxic reagents arkat-usa.orgresearchgate.net. Advancements in efficient, scalable, and environmentally friendly synthetic routes are necessary to provide sufficient quantities of high-purity methysticin for extensive research and potential therapeutic development arkat-usa.orgresearchgate.net. Furthermore, exploring and optimizing biosynthetic pathways in microorganisms or other expression systems could offer a sustainable and cost-effective alternative for methysticin production mdpi.comdntb.gov.uabiorxiv.org. Elucidating the enzymatic pathways involved in methysticin biosynthesis in Piper methysticum and potentially transferring these pathways to suitable host organisms represent promising future directions mdpi.comdntb.gov.uabiorxiv.org.
Exploration of Synergistic Effects with Other Kavalactones or Compounds
Kava contains a complex mixture of kavalactones and other compounds, and their combined effects may differ significantly from those of isolated constituents restorativemedicine.orgwho.intreliasmedia.com. While some studies suggest synergistic actions among kavalactones, the specific interactions between methysticin and other kavalactones (such as kavain (B167398), dihydrokavain (B1670604), dihydromethysticin (B1670609), yangonin (B192687), and desmethoxyyangonin) or other kava constituents (like flavokawains) remain largely unexplored restorativemedicine.orgreliasmedia.comoaepublish.com. Future research should investigate the potential synergistic, additive, or antagonistic effects of methysticin in combination with other kava compounds on various pharmacological targets and toxicological endpoints. Understanding these interactions is crucial for evaluating the effects of whole kava extracts and for developing potential multi-component therapeutic formulations.
Development of Methysticin-Based Therapeutic Agents
Given the suggested pharmacological properties of methysticin, including potential anxiolytic, analgesic, and anti-cancer activities, its potential as a lead compound for developing therapeutic agents warrants further investigation ontosight.aiijrpr.comnih.govoaepublish.comunimelb.edu.au. Future research should focus on medicinal chemistry efforts to synthesize methysticin analogs with improved potency, selectivity, pharmacokinetic properties, and reduced potential toxicity nih.gov. High-throughput screening assays based on identified molecular targets could facilitate the discovery of novel methysticin derivatives with enhanced therapeutic profiles. Preclinical studies evaluating the efficacy of methysticin and its analogs in relevant disease models are essential steps in the drug development pipeline nih.govnih.gov.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
